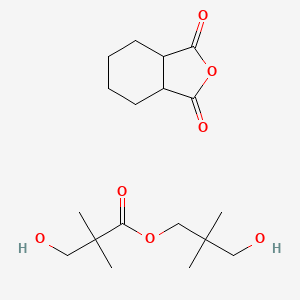
3a,4,5,6,7,7a-Hexahydro-2-benzofuran-1,3-dione;(3-hydroxy-2,2-dimethylpropyl) 3-hydroxy-2,2-dimethylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3a,4,5,6,7,7a-Hexahydro-2-benzofuran-1,3-dione;(3-hydroxy-2,2-dimethylpropyl) 3-hydroxy-2,2-dimethylpropanoate is a complex organic compound with significant applications in various fields This compound is known for its unique structure, which includes a hexahydrobenzofuran ring and hydroxy-dimethylpropyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3a,4,5,6,7,7a-Hexahydro-2-benzofuran-1,3-dione involves multiple steps, including the formation of the benzofuran ring and the addition of hydroxy-dimethylpropyl groups. Common reagents used in the synthesis include cyclohexane derivatives and various catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3a,4,5,6,7,7a-Hexahydro-2-benzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
3a,4,5,6,7,7a-Hexahydro-2-benzofuran-1,3-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3a,4,5,6,7,7a-Hexahydro-2-benzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Neopentyl glycol, hexahydrophthalic anhydride polymer: Similar in structure but differs in the functional groups attached.
1,3-Isobenzofurandione, hexahydro-, polymer with 2,2-dimethyl-1,3-propanediol: Shares the benzofuran ring but has different substituents.
Uniqueness
3a,4,5,6,7,7a-Hexahydro-2-benzofuran-1,3-dione is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
71839-60-6 |
|---|---|
Molekularformel |
C18H30O7 |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione;(3-hydroxy-2,2-dimethylpropyl) 3-hydroxy-2,2-dimethylpropanoate |
InChI |
InChI=1S/C10H20O4.C8H10O3/c1-9(2,5-11)7-14-8(13)10(3,4)6-12;9-7-5-3-1-2-4-6(5)8(10)11-7/h11-12H,5-7H2,1-4H3;5-6H,1-4H2 |
InChI-Schlüssel |
NFTBBWNCHSLRIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CO)COC(=O)C(C)(C)CO.C1CCC2C(C1)C(=O)OC2=O |
Verwandte CAS-Nummern |
71839-60-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(5-Chloro-2-nitrophenyl)methanesulfonyl]morpholine](/img/structure/B14474753.png)





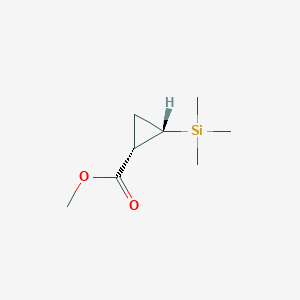
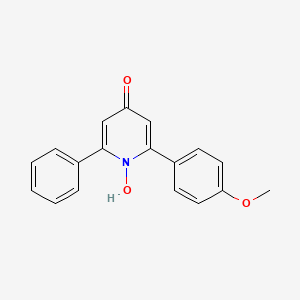
![{[Diethyl(iodo)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14474802.png)
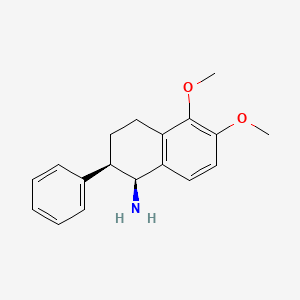
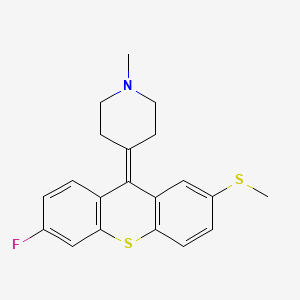
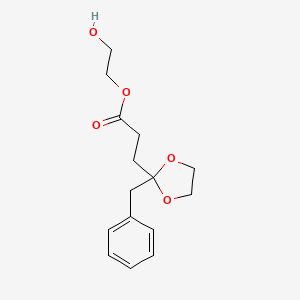
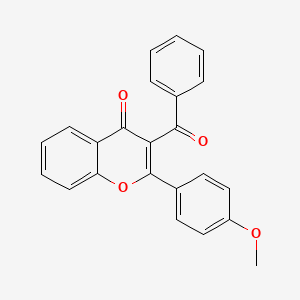
![1-Naphthalenol, 2-[(diethylamino)methyl]-](/img/structure/B14474859.png)
